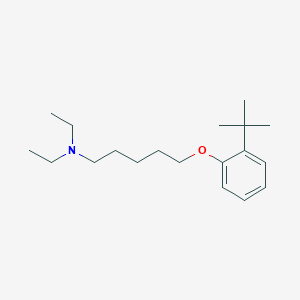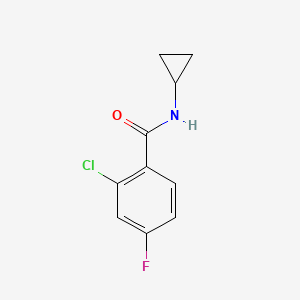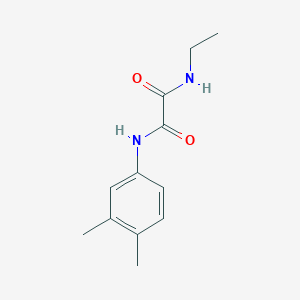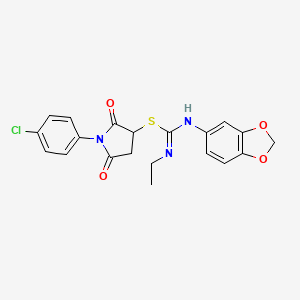![molecular formula C17H17N3O6S B4998731 1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)
1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine, also known as NPPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of N-phenylsulfonyl derivatives and has been found to have various biochemical and physiological effects.
作用机制
1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine acts as a competitive inhibitor of chloride channels by binding to the channel pore and blocking the passage of chloride ions. It has been found to be selective for VRACs and CFTR channels and does not affect other ion channels. This compound has also been shown to have a voltage-dependent effect on chloride channels, with a stronger inhibitory effect at more depolarized membrane potentials.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been found to regulate insulin secretion in pancreatic beta cells and modulate synaptic transmission in neurons. Additionally, this compound has been used to study the role of chloride channels in the regulation of cardiac function and blood pressure.
实验室实验的优点和局限性
1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine has several advantages for lab experiments. It is readily available in high purity and can be easily synthesized in large quantities. This compound is also selective for chloride channels and does not affect other ion channels, making it a useful tool for studying chloride channel function. However, this compound has limitations in terms of its specificity for different chloride channels and its potential off-target effects. It is important to use appropriate controls and experimental conditions to minimize these effects.
未来方向
There are several future directions for research on 1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine. One area of interest is the development of more selective inhibitors of chloride channels that can be used to study specific channel subtypes. Another area of interest is the use of this compound in the treatment of diseases such as cancer and cystic fibrosis. Additionally, this compound can be used to study the role of chloride channels in other physiological processes such as immune function and inflammation. Further research is needed to fully understand the potential applications of this compound in scientific research and clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its ability to selectively inhibit chloride channels. It has been found to have various biochemical and physiological effects and has been used to study the role of chloride channels in various physiological processes. This compound has several advantages for lab experiments, including its availability and selectivity for chloride channels. However, it also has limitations in terms of its specificity and potential off-target effects. Further research is needed to fully understand the potential applications of this compound in scientific research and clinical settings.
合成方法
1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine can be synthesized by the reaction of 2-nitro-4-chlorobenzenesulfonyl chloride with piperidine in the presence of a base. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce this compound in large quantities, making it readily available for scientific research.
科学研究应用
1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine has been extensively used in scientific research due to its ability to selectively inhibit chloride channels. It has been found to be a potent blocker of both volume-regulated anion channels (VRACs) and cystic fibrosis transmembrane conductance regulator (CFTR) channels. This compound has been used to study the role of chloride channels in various physiological processes such as cell volume regulation, ion transport, and neuronal signaling.
属性
IUPAC Name |
1-[2-nitro-4-(3-nitrophenyl)sulfonylphenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c21-19(22)13-5-4-6-14(11-13)27(25,26)15-7-8-16(17(12-15)20(23)24)18-9-2-1-3-10-18/h4-8,11-12H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCVKYONTPTAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4998649.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4998657.png)
![1-(2,4-dichlorophenyl)-3-[(2-ethyl-6-methylphenyl)amino]-2-propen-1-one](/img/structure/B4998665.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4998681.png)



![N-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B4998718.png)
![4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine](/img/structure/B4998720.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4998748.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998755.png)